6-(Ethylcarbamoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
6-(Ethylcarbamoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridinecarboxamides. This compound is characterized by its unique structure, which includes an ethylcarbamoyl group, a dihydropyridine ring, and a carboxylic acid group. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylcarbamoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Ethylcarbamoyl Group: This step involves the reaction of the dihydropyridine intermediate with ethyl isocyanate under controlled conditions to introduce the ethylcarbamoyl group.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylcarbamoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the dihydropyridine ring.
Reduction: Reduction reactions can convert the 2-oxo group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized forms of the dihydropyridine ring.
Reduction: Products include hydroxylated derivatives of the compound.
Substitution: Products include substituted derivatives with different functional groups replacing the ethylcarbamoyl group.
Scientific Research Applications
6-(Ethylcarbamoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Ethylcarbamoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxamides: Compounds with similar structures but different substituents on the pyridine ring.
Dihydropyridines: Compounds with similar dihydropyridine rings but different functional groups attached.
Uniqueness
6-(Ethylcarbamoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
87762-34-3 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
6-(ethylcarbamoyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-8(13)6-4-3-5(9(14)15)7(12)11-6/h3-4H,2H2,1H3,(H,10,13)(H,11,12)(H,14,15) |
InChI Key |
RJUAXBHPVIYIFU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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